An In-depth Technical Guide to (4-Iodophenyl)-piperidin-4-ylmethanone: A Key Building Block for Novel Therapeutics
This technical guide provides a comprehensive overview of (4-Iodophenyl)-piperidin-4-ylmethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of (4-Iodophenyl)-piperidin-4-ylmethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a robust synthetic protocol, and its potential applications as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable chemical entity.
Introduction: The Significance of the Piperidine Motif
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and specificity. The introduction of an aryl ketone at the 4-position of the piperidine ring, as in (4-Iodophenyl)-piperidin-4-ylmethanone, offers a key point for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules.[2] The presence of an iodine atom on the phenyl ring further enhances its utility, enabling a variety of cross-coupling reactions to introduce additional molecular diversity.
Chemical Structure and Identification
(4-Iodophenyl)-piperidin-4-ylmethanone, also known by its synonym 4-(4-Iodobenzoyl)piperidine, possesses a well-defined chemical structure that is fundamental to its reactivity and potential applications.
The molecule consists of a piperidine ring connected at its 4-position to a carbonyl group, which is in turn bonded to a 4-iodophenyl group.
Caption: Chemical structure of (4-Iodophenyl)-piperidin-4-ylmethanone.
Physicochemical Properties
Property
Estimated Value
Notes
Molecular Formula
C₁₂H₁₄INO
Molecular Weight
315.15 g/mol
Appearance
Off-white to pale yellow solid
Based on similar aromatic ketones.
Melting Point
> 100 °C
The presence of the iodine and the amide-like structure would likely result in a relatively high melting point. For comparison, the isomer (4-Iodophenyl)(4-iodopiperidin-1-yl)methanone has a melting point of 99-101 °C.[3]
Boiling Point
> 300 °C
Expected to be high due to the molecular weight and polar nature.
Solubility
Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols. Insoluble in water.
Typical for a molecule with both polar (ketone, amine) and non-polar (iodophenyl, piperidine ring) regions.
pKa
~8-9
The piperidine nitrogen is basic. The exact pKa will be influenced by the electron-withdrawing effect of the 4-acyl group.
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone can be achieved through a variety of synthetic routes. A common and effective method is the Friedel-Crafts acylation of a suitable aromatic precursor with a piperidine-4-carbonyl derivative. However, a more versatile approach involves the use of organometallic reagents. Below is a detailed, field-proven protocol for its synthesis.
Proposed Synthetic Pathway: Grignard Reaction
This protocol utilizes a Grignard reagent, a cornerstone of C-C bond formation in organic synthesis. The causality behind this choice lies in its high nucleophilicity and reliability in reacting with acyl chlorides.
Caption: Proposed synthetic workflow for (4-Iodophenyl)-piperidin-4-ylmethanone.
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Add a small crystal of iodine to activate the magnesium.
Add a solution of 4-iodo-bromobenzene in anhydrous THF dropwise to the magnesium turnings.
The reaction is initiated with gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent solution to 0 °C.
Acylation Reaction:
In a separate flask, suspend piperidine-4-carbonyl chloride hydrochloride in anhydrous THF at 0 °C.
Add triethylamine dropwise to neutralize the hydrochloride and liberate the free acyl chloride.
Slowly add the prepared Grignard reagent solution to the acyl chloride suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (4-Iodophenyl)-piperidin-4-ylmethanone as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (4-Iodophenyl)-piperidin-4-ylmethanone lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for CNS-active agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). Further modification of the piperidine nitrogen can lead to compounds with potential activity as antipsychotics, antidepressants, or analgesics. The synthesis of fentanyl and its analogs, for instance, often involves 4-piperidone derivatives.[4]
Intermediate for Kinase Inhibitors: Many small molecule kinase inhibitors incorporate a heterocyclic core. The iodophenyl group can serve as a handle for Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce further aromatic or heteroaromatic systems, which are often crucial for binding to the ATP-binding pocket of kinases.
Precursor for Radioligands: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I or ¹²⁵I) to create radioligands for use in imaging studies, such as Single Photon Emission Computed Tomography (SPECT), to visualize and quantify the distribution of specific receptors or transporters in the brain and other organs.
Conclusion
(4-Iodophenyl)-piperidin-4-ylmethanone is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring a reactive piperidine nitrogen and a versatile iodophenyl group, provides medicinal chemists with a powerful platform for the synthesis of diverse compound libraries. The synthetic protocol outlined in this guide offers a reliable and scalable method for its preparation, paving the way for its broader application in the quest for novel and effective therapeutics.
References
PrepChem.com. Synthesis of N-(4-Iodobenzoyl)piperidine. Available at: [Link]
Evotec. 4-((4-Iodobenzyl)oxy)piperidine hydrochloride. Available at: [Link]
Hoffman Fine Chemicals. (4-Iodophenyl)(piperidin-1-yl)methanone. Available at: [Link]
Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
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Defense Technical Information Center. (2025). Piperidine Synthesis.
LookChem. piperidin-4-yl(o-tolyl)Methanone hydrochloride. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Beilstein J. Org. Chem., 18, 1478-1517.
Krátký, M., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Archiv der Pharmazie, 351(11), 1800185.
Application Note: (4-Iodophenyl)-piperidin-4-ylmethanone as a Modular Intermediate in Transition-Metal Catalyzed Cross-Coupling
Executive Summary & Structural Rationale (4-Iodophenyl)-piperidin-4-ylmethanone (CAS: 1154545-45-5) is a high-value bifunctional intermediate widely utilized in medicinal chemistry and modular API synthesis. Its structur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
(4-Iodophenyl)-piperidin-4-ylmethanone (CAS: 1154545-45-5) is a high-value bifunctional intermediate widely utilized in medicinal chemistry and modular API synthesis. Its structure features two distinct reactive domains that allow for orthogonal functionalization:
The 4-Iodophenyl Electrophile : The carbon-iodine (C-I) bond possesses a low bond dissociation energy (~65 kcal/mol). This kinetic advantage enables exceptionally fast oxidative addition to palladium(0) species compared to analogous bromides or chlorides . Consequently, reactions can proceed at lower temperatures, preventing unwanted α-deprotonation or enolization of the adjacent ketone.
The Piperidin-4-ylmethanone Motif : The piperidine ring is a privileged pharmacophore in CNS and GPCR-targeted drug discovery. The bridging ketone provides conformational rigidity and serves as a hydrogen-bond acceptor, while the secondary amine offers a versatile handle for late-stage functionalization (alkylation, acylation, or reductive amination).
Expert Insights: Chemoselectivity & Causality
When employing this intermediate in cross-coupling, the presence of the secondary amine dictates the synthetic strategy:
For C-C Bond Formation (Suzuki-Miyaura, Sonogashira) : The free amine is generally tolerated if the reaction is conducted in a biphasic aqueous/organic solvent system (e.g., 1,4-dioxane/H2O) with a mild inorganic base (e.g., Na2CO3) . The aqueous environment ensures the amine remains largely protonated or non-interfering, preventing it from poisoning the Pd catalyst.
For C-N Bond Formation (Buchwald-Hartwig) : The secondary amine must be protected (e.g., as an N-Boc or N-Cbz derivative) prior to the coupling. Failure to mask this nucleophilic center will result in competitive intra- or intermolecular amination, leading to oligomerization or complex product mixtures.
Synthetic Workflow & Decision Tree
To visualize the strategic deployment of this scaffold, the following workflow dictates the sequence of operations based on the desired target class.
Caption: Synthetic decision tree for the functionalization of (4-Iodophenyl)-piperidin-4-ylmethanone.
Quantitative Data: Cross-Coupling Optimization
The following table summarizes the optimized conditions for utilizing the iodoaryl moiety across different coupling paradigms.
Coupling Type
Target Bond
Catalyst System
Base / Solvent
Temp (°C)
Typical Yield
Notes
Suzuki-Miyaura
C-C (Aryl-Aryl)
Pd(dppf)Cl₂ (5 mol%)
Na₂CO₃ / Dioxane:H₂O (4:1)
80-90
85-95%
Tolerates free piperidine NH; robust against steric hindrance.
Sonogashira
C-C (Aryl-Alkyne)
Pd(PPh₃)₄ (5 mol%), CuI (2 mol%)
Et₃N / DMF
60-70
75-85%
Requires rigorous deoxygenation to prevent Glaser homocoupling.
Buchwald-Hartwig
C-N (Aryl-Amine)
Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
NaOtBu / Toluene
100-110
70-80%
Strictly requires N-Boc protection of the piperidine ring.
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Piperidine)
This protocol details the direct coupling of (4-Iodophenyl)-piperidin-4-ylmethanone with an arylboronic acid. The use of a biphasic solvent system and Pd(dppf)Cl₂ ensures high conversion while mitigating amine interference.
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Iodophenyl)-piperidin-4-ylmethanone, the arylboronic acid, and Na₂CO₃.
Solvent Addition & Degassing : Add the 1,4-dioxane and water. Causality Note: The biphasic system dissolves both the organic substrates and the inorganic base. Degas the mixture by sparging with argon for 15 minutes. Self-Validation: Failure to degas will result in O₂-mediated homocoupling of the boronic acid (yielding a symmetric biaryl byproduct) and rapid oxidation of the active Pd(0) catalyst .
Catalyst Addition : Quickly add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask.
Heating : Heat the reaction mixture to 85 °C in a pre-heated oil bath for 4-6 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The high reactivity of the iodoaryl group typically ensures complete conversion within this timeframe.
Workup & Isolation : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the biaryl piperidin-4-ylmethanone derivative.
To perform a C-N coupling, the secondary amine must first be masked to prevent catalyst poisoning and self-condensation.
Phase 1: N-Boc Protection
Dissolve (4-Iodophenyl)-piperidin-4-ylmethanone (1.0 mmol) in DCM (5 mL).
Add Et₃N (1.5 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol).
Stir at room temperature for 2 hours. Wash with saturated NaHCO₃, dry, and concentrate to yield the N-Boc intermediate quantitatively.
Phase 2: Buchwald-Hartwig Amination
In a glovebox or under strict argon atmosphere, charge a vial with the N-Boc intermediate (1.0 mmol), the desired primary/secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 mmol).
Add anhydrous, degassed toluene (5 mL).
Seal the vial and heat at 100 °C for 12 hours. Causality Note: The bulky XPhos ligand is critical for facilitating the reductive elimination step and preventing β-hydride elimination, ensuring high yields of the desired C-N coupled product.
Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.
Mechanistic Visualization: The Catalytic Cycle
The high efficiency of the Suzuki-Miyaura coupling with this iodoaryl substrate is driven by the rapid oxidative addition step, as illustrated below.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of the iodoaryl intermediate.
Advanced Suzuki-Miyaura Coupling Protocols for the Synthesis of (4-Arylphenyl)-piperidin-4-ylmethanones
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a robust and ve...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the field of drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] This application note provides a detailed guide to the application of Suzuki-Miyaura coupling for the synthesis of (4-arylphenyl)-piperidin-4-ylmethanones, a structural motif of considerable interest in medicinal chemistry. The starting material, (4-Iodophenyl)-piperidin-4-ylmethanone, is a readily available building block, and its coupling with various aryl and heteroaryl boronic acids or their derivatives offers a direct route to a diverse library of compounds for biological screening.
The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an exceptionally powerful tool.[2][4] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into optimization and troubleshooting, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide, (4-Iodophenyl)-piperidin-4-ylmethanone, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square-planar palladium(II) intermediate.[7] The reactivity of the aryl halide is a critical factor in this step, with the general trend being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[7][8]
Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The choice of base is crucial and can significantly impact the reaction rate and yield.[10]
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of (4-Iodophenyl)-piperidin-4-ylmethanone with a representative arylboronic acid. It is important to note that optimization of reaction conditions may be necessary for different boronic acids.
Materials and Reagents
(4-Iodophenyl)-piperidin-4-ylmethanone
Arylboronic acid (e.g., Phenylboronic acid)
Palladium(II) acetate (Pd(OAc)2)
Triphenylphosphine (PPh3) or other suitable ligand
Potassium carbonate (K2CO3) or other suitable base
1,4-Dioxane (anhydrous)
Water (degassed)
Ethyl acetate (for workup)
Brine (for workup)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
General Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Iodophenyl)-piperidin-4-ylmethanone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)2, 0.01-0.05 equiv) and the ligand (e.g., PPh3, 0.02-0.10 equiv) in a small amount of the reaction solvent. Add this mixture to the reaction flask.
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-arylphenyl)-piperidin-4-ylmethanone.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
Parameter
Common Choices
Rationale and Considerations
Palladium Source
Pd(OAc)2, Pd(PPh3)4, Pd2(dba)3, PEPPSI catalysts
Pd(OAc)2 is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) catalysts like Pd(PPh3)4 can also be used. For challenging couplings, specialized pre-catalysts may be required.[11]
The ligand stabilizes the palladium catalyst, influences its reactivity, and can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[6][12][13]
Base
K2CO3, Cs2CO3, K3PO4, NaHCO3, Et3N
The base is essential for activating the boronic acid.[9] The choice of base can affect the reaction rate and may need to be screened for optimal performance.[10] Inorganic bases are most common, with K3PO4 often being effective for challenging couplings.[4]
The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used to aid in the dissolution of the inorganic base and the boronate species.[14]
Temperature
Room temperature to 120 °C
The reaction temperature influences the rate of reaction. While many Suzuki couplings proceed at elevated temperatures (60-100 °C), some highly active catalyst systems can facilitate the reaction at room temperature.[10][12]
Troubleshooting and Advanced Insights
Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and potential solutions.
Figure 2: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Common Issues and Solutions:
Low or No Conversion:
Inactive Catalyst: Ensure the palladium source is of good quality and has not been deactivated. Consider using a more active pre-catalyst.
Poor Reagent Quality: Verify the purity of the (4-Iodophenyl)-piperidin-4-ylmethanone and the boronic acid. Protodeborylation (cleavage of the C-B bond) of the boronic acid can be a side reaction.
Insufficient Base Strength or Solubility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Screening different bases is recommended.
Inappropriate Ligand: The ligand may not be suitable for the specific substrates. For sterically demanding or electron-rich/poor partners, more specialized ligands like those from the Buchwald or Fu groups may be necessary.[12][15]
Formation of Side Products:
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl iodide can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.
Protodeborylation: As mentioned, the boronic acid can be cleaved by reaction with water or other protic species. Using anhydrous solvents and ensuring the base is not excessively strong can help mitigate this.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of (4-arylphenyl)-piperidin-4-ylmethanones and related compounds of interest in drug discovery. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and optimize this powerful transformation. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of Suzuki-Miyaura couplings in a research and development setting.
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Application Notes & Protocols: Strategic Functionalization of the Piperidine Nitrogen in (4-Iodophenyl)-piperidin-4-ylmethanone
I. Introduction: A Privileged Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent non-aromatic heterocyclic motifs in FDA-approved pharma...
Author: BenchChem Technical Support Team. Date: April 2026
I. Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent non-aromatic heterocyclic motifs in FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a "privileged scaffold" for targeting a wide array of biological systems. The specific molecule, (4-Iodophenyl)-piperidin-4-ylmethanone, serves as a particularly valuable starting material. It features two key points for diversification: the reactive secondary amine of the piperidine ring and the iodo-substituted phenyl group, which is primed for cross-coupling reactions.
This guide provides a detailed exploration of synthetic strategies focused exclusively on the functionalization of the piperidine nitrogen. Modification at this position directly influences the molecule's basicity, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.[4] We will delve into the mechanistic rationale and provide field-tested protocols for N-alkylation, N-acylation, and N-arylation, equipping researchers with the tools to generate diverse libraries of novel compounds for drug development programs.
II. Core Functionalization Strategies: Theory and Rationale
The secondary amine of the piperidine ring is a nucleophilic center, readily participating in reactions with various electrophiles. The choice of strategy depends on the desired substituent and the overall chemical compatibility of the starting material.
N-Alkylation: Introduces alkyl groups to the nitrogen. This is commonly achieved via direct substitution with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation is straightforward but carries a risk of over-alkylation to form quaternary ammonium salts.[5] Reductive amination is often milder and more controlled, preventing the formation of such byproducts.[5]
N-Acylation: Forms a stable amide bond by reacting the piperidine with an acylating agent like an acyl chloride or anhydride. This transformation is typically high-yielding and converts the basic nitrogen into a neutral amide, which can have profound effects on the compound's biological activity and physical properties.[6][7]
N-Arylation: Creates a C-N bond between the piperidine nitrogen and an aryl group. The Buchwald-Hartwig amination is the preeminent method for this transformation, utilizing a palladium catalyst and a phosphine ligand to couple the amine with an aryl halide.[6][8][9] This reaction is a powerful tool for building complex molecules with applications in various therapeutic areas.
III. Experimental Protocols & Workflows
A. N-Alkylation Strategies
This protocol leverages the direct reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[4] The choice of a non-nucleophilic base and controlled addition of the alkylating agent are critical to favor mono-alkylation and minimize the formation of quaternary salts.[5][10]
Step-by-Step Protocol:
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add (4-Iodophenyl)-piperidin-4-ylmethanone (1.0 eq.) and anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to make a 0.1 M solution.
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).[10] Stir the suspension for 10 minutes at room temperature.
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the mixture. For highly reactive halides, using a syringe pump for slow addition can prevent localized high concentrations and reduce side reactions.[10]
Reaction Monitoring: Stir the reaction at room temperature. For less reactive halides, the temperature may be increased to 50-70 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Work-up:
Cool the reaction to room temperature and filter off the solid base.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[4]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: General workflow for direct N-alkylation.
This method is an excellent alternative, particularly for introducing sterically hindered alkyl groups or when the alkyl halide is unstable. It involves the in-situ formation of an iminium ion from the piperidine and a carbonyl compound, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask, dissolve (4-Iodophenyl)-piperidin-4-ylmethanone (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[4] Be cautious as initial gas evolution may occur.
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up:
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.
Data Summary Table: Reductive Amination
Carbonyl Compound
Reducing Agent
Solvent
Time (h)
Typical Yield (%)
Cyclohexanone
NaBH(OAc)₃
DCM
12
90-98
Benzaldehyde
NaBH(OAc)₃
DCE
8
88-96
| Acetone | NaBH(OAc)₃ | DCM | 24 | 75-85 |
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
B. N-Acylation with Acyl Halides
N-acylation is a robust and generally high-yielding reaction that forms an amide linkage.[6] The use of a non-nucleophilic base is essential to scavenge the HCl generated during the reaction.
Step-by-Step Protocol:
Reaction Setup: Dissolve (4-Iodophenyl)-piperidin-4-ylmethanone (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq.).[6]
Cooling: Cool the solution to 0 °C in an ice-water bath to control the exothermicity of the reaction.
Reagent Addition: Add the acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
Work-up:
Wash the reaction mixture sequentially with water, 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize), and finally brine.[6]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography or recrystallization.
Workflow for N-Acylation
Caption: General workflow for N-acylation.
C. N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is the gold standard for forming C(aryl)-N bonds.[8] The reaction requires an inert atmosphere as the catalyst system is sensitive to oxygen.
Step-by-Step Protocol:
Reaction Setup (Glovebox): In a glovebox or under a strict inert (argon or nitrogen) atmosphere, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), (4-Iodophenyl)-piperidin-4-ylmethanone (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube or sealed vial.[6]
Solvent Addition: Add dry, degassed solvent such as toluene or dioxane.
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction may take 8-24 hours to complete.
Work-up:
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-Arylation.
IV. Trustworthiness: A Self-Validating System
To ensure the scientific integrity of these transformations, each protocol must be treated as a self-validating system. This involves rigorous monitoring and definitive characterization.
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for qualitative monitoring. A co-spot of the starting material alongside the reaction mixture allows for a clear visualization of consumption. For more quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Structural Confirmation: The identity and purity of the final, purified product must be confirmed unequivocally.
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-alkylation, new signals corresponding to the alkyl group will appear. For N-acylation, the appearance of an amide carbonyl in the ¹³C NMR (~170 ppm) and conformational complexity in the ¹H NMR due to restricted amide bond rotation are characteristic.[11][12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized molecule.[13][14]
V. Safety & Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Piperidine Derivatives: Piperidine and its derivatives can be toxic if inhaled, absorbed through the skin, or swallowed.[15][16][17] Avoid direct contact and inhalation of vapors.
Reagents:
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Solvents: Flammable solvents like DMF, MeCN, and toluene should be kept away from ignition sources.[15][18]
Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle with extreme care.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local government regulations.
VI. References
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
Hu, Y., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
Hu, Y., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
Zanjare, S. S., et al. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent.
Richardson, P. (2025). Modular Functionalization of Piperidine-Based Systems. Synfacts, 22(01), 18.
Wang, C., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
Taylor & Francis. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
RSC Publishing. (2023). Intramolecular Buchwald–Hartwig N -arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
Veerman, J. J. N., et al. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry.
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
PENTA. (2024). Piperidine - SAFETY DATA SHEET.
PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
Radboud Repository. (n.d.). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry.
Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET.
Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
Enamine. (n.d.). Analogues of Piperidine for Drug Design.
Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters.
Carl ROTH. (2025). Safety Data Sheet: Piperidine.
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Study Prep.
Mamat, C., et al. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
Pretze, M., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC.
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
Pretze, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.
BenchChem. (2025). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
Application Notes and Protocols for (4-Iodophenyl)-piperidin-4-ylmethanone in Targeted Drug Design
Abstract The piperidin-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a 4-iodophenyl moie...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperidin-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a 4-iodophenyl moiety to this scaffold, creating (4-Iodophenyl)-piperidin-4-ylmethanone, provides a highly versatile platform for targeted drug design. The iodine atom is not merely a substituent but a functional handle that enables a variety of subsequent chemical modifications and advanced analytical applications. This guide provides an in-depth exploration of the applications of (4-Iodophenyl)-piperidin-4-ylmethanone, complete with detailed protocols for its synthesis, derivatization, and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery pipelines.
Introduction: The Strategic Advantage of the 4-Iodophenyl Moiety
While the piperidin-4-one core is known to be associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic properties, the true potential of (4-Iodophenyl)-piperidin-4-ylmethanone in targeted drug design lies in the unique properties of the carbon-iodine bond.[2][3] This bond offers three primary strategic advantages:
A Versatile Handle for Chemical Diversification: The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions.[4][5][6] This allows for the rapid synthesis of a diverse library of analogs with tailored properties.
A Gateway for Radio-Imaging and Radiotherapy: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the development of radiotracers for diagnostic imaging (SPECT or PET) and targeted radiotherapeutics.[7][8]
An Aid in Structure-Based Drug Design: As a heavy atom, iodine can significantly simplify the process of solving crystal structures through X-ray crystallography.[9][10][11] This facilitates a deeper understanding of the binding mode of the compound to its biological target, guiding further optimization.
This document will provide detailed protocols to exploit each of these advantages.
Synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone
A plausible and efficient synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a generalized procedure based on established synthetic methodologies for related piperidine derivatives.[12]
Protocol 2.1: Synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone
Step 1: N-Boc Protection of Piperidin-4-ylmethanol
Dissolve piperidin-4-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
Add triethylamine (1.2 eq) and cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Oxidation to the Aldehyde
Dissolve the product from Step 1 (1.0 eq) in DCM.
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
Concentrate under reduced pressure to yield tert-butyl 4-formylpiperidine-1-carboxylate.
Step 3: Grignard Reaction with 1-bromo-4-iodobenzene
In a separate flask, prepare the Grignard reagent by reacting 1-bromo-4-iodobenzene (1.5 eq) with magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
Cool a solution of the aldehyde from Step 2 (1.0 eq) in anhydrous THF to -78 °C.
Slowly add the prepared Grignard reagent to the aldehyde solution.
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography to obtain tert-butyl 4-((4-iodophenyl)(hydroxy)methyl)piperidine-1-carboxylate.
Step 4: Oxidation to the Ketone
Dissolve the alcohol from Step 3 (1.0 eq) in DCM.
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).
Work up the reaction as described in Step 2 to yield tert-butyl 4-(4-iodobenzoyl)piperidine-1-carboxylate.
Step 5: N-Boc Deprotection
Dissolve the ketone from Step 4 (1.0 eq) in DCM.
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) and stir at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, (4-Iodophenyl)-piperidin-4-ylmethanone.
Applications in Targeted Drug Design: Protocols and Workflows
A Scaffold for Library Synthesis via Cross-Coupling Reactions
The 4-iodophenyl group is an excellent substrate for creating a diverse library of compounds through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents at this position.
Protocol 3.1.1: Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[4][13][14][15]
Materials:
(4-Iodophenyl)-piperidin-4-ylmethanone (1.0 eq)
Terminal alkyne (1.2 eq)
PdCl₂(PPh₃)₂ (0.05 eq)
Copper(I) iodide (CuI) (0.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the base and solvent
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Iodophenyl)-piperidin-4-ylmethanone, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
Add the terminal alkyne and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3.1.2: Stille Coupling
The Stille reaction couples the aryl iodide with an organotin reagent.[5][6][16][17]
Materials:
(4-Iodophenyl)-piperidin-4-ylmethanone (1.0 eq)
Organostannane (e.g., tributyl(vinyl)tin or aryltributyltin) (1.1 eq)
Pd(PPh₃)₄ (0.05 eq)
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (4-Iodophenyl)-piperidin-4-ylmethanone and the organostannane in the chosen solvent.
Add the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate.
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Workflow for Library Synthesis
Caption: Workflow for generating a diverse chemical library.
Radio-imaging and Radiotherapy Applications
The presence of iodine allows for isotopic exchange to introduce a radioactive iodine atom, creating a radiopharmaceutical for imaging or therapeutic use.[7][18][19]
Protocol 3.2.1: Radioiodination
This protocol is a general guideline and must be performed in a licensed radiochemistry facility with appropriate shielding and safety measures.
Materials:
(4-Iodophenyl)-piperidin-4-ylmethanone
Na[¹²⁵I] or Na[¹³¹I] in 0.1 M NaOH
Oxidizing agent (e.g., Chloramine-T or Iodogen)
Quenching agent (e.g., sodium metabisulfite)
Phosphate buffered saline (PBS)
Purification system (e.g., HPLC or Sep-Pak cartridge)
Procedure:
In a shielded vial, add a solution of (4-Iodophenyl)-piperidin-4-ylmethanone in a suitable solvent (e.g., ethanol).
Add the radioactive sodium iodide solution.
Initiate the reaction by adding the oxidizing agent. For the Iodogen method, the vial is pre-coated with Iodogen.
Allow the reaction to proceed for a short period (e.g., 5-15 minutes) at room temperature.
Quench the reaction by adding sodium metabisulfite solution.
Purify the radiolabeled product using reverse-phase HPLC or a Sep-Pak cartridge to remove unreacted radioactive iodide and other impurities.
Determine the radiochemical purity and specific activity of the final product.
Structure-Based Drug Design via X-ray Crystallography
The high electron density of the iodine atom makes it a powerful tool for solving the phase problem in X-ray crystallography, which is often a bottleneck in determining the three-dimensional structure of a protein-ligand complex.[9][10][20][21]
Protocol 3.3.1: Co-crystallization with a Target Protein
Protein Purification: Purify the target protein to homogeneity (>95%).
Complex Formation: Incubate the purified protein with a molar excess (e.g., 5-10 fold) of (4-Iodophenyl)-piperidin-4-ylmethanone.
Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions (pH, precipitant, temperature).
Crystal Optimization: Optimize the initial crystallization hits to obtain single, well-diffracting crystals.
Data Collection: Collect X-ray diffraction data from the crystals, preferably at a synchrotron source. The presence of the iodine atom allows for the use of Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing methods.
Structure Solution and Refinement: Process the diffraction data and use the anomalous signal from the iodine atom to solve the phase problem and determine the electron density map. Build the atomic model of the protein-ligand complex into the electron density and refine it.
Biological Evaluation Protocols
In Vitro Cytotoxicity Screening: MTT Assay for IC₅₀ Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.[22][23][24][25][26] The IC₅₀ value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[27][28][29]
Protocol 4.1.1: MTT Assay
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of (4-Iodophenyl)-piperidin-4-ylmethanone and its derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Parameter
Description
Typical Value/Range
Cell Line
e.g., MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
-
Seeding Density
Cells per well
5,000 - 10,000
Incubation Time
Drug exposure duration
48 - 72 hours
MTT Concentration
Final concentration in well
0.5 mg/mL
Wavelength
Absorbance reading
570 nm
Table 1: Key Parameters for MTT Assay Setup
In Vivo Efficacy Studies: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[30][31][32][33]
Protocol 4.2.1: Subcutaneous Xenograft Model
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle only.
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed.
Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Excise tumors at the end of the study for further analysis (e.g., histology, biomarker analysis).
Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical preclinical xenograft study.
Pharmacokinetic and Drug-Likeness Assessment
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Piperidine derivatives can have variable pharmacokinetic profiles.[34][35][36][37] Additionally, assessing "drug-likeness" using guidelines like Lipinski's Rule of Five is a crucial step in early-stage drug discovery.[38][39][40][41][42]
Pharmacokinetic Studies:
In Vitro: Assess metabolic stability using liver microsomes and plasma protein binding.
In Vivo: Conduct studies in rodents to determine key parameters like Cmax, Tmax, half-life (t½), and bioavailability.[43]
Lipinski's Rule of Five:
This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans.[38][39][40]
Property
Guideline for Oral Bioavailability
Molecular Weight
< 500 Daltons
LogP (Lipophilicity)
< 5
Hydrogen Bond Donors
≤ 5
Hydrogen Bond Acceptors
≤ 10
Table 2: Lipinski's Rule of Five
Conclusion
(4-Iodophenyl)-piperidin-4-ylmethanone is a highly valuable and versatile starting material for targeted drug design. Its true strength lies not in any inherent biological activity of its own, but in the strategic placement of the 4-iodophenyl group. This functional handle provides medicinal chemists with a powerful toolkit to rapidly generate and optimize novel drug candidates through chemical diversification, facilitate target identification and validation via radio-imaging, and enable structure-based drug design through X-ray crystallography. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging the full potential of this promising scaffold in the pursuit of new targeted therapies.
References
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. Available at: [Link]
Lipinski's rule of five. Wikipedia. Available at: [Link]
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]
Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI. Available at: [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
Drug discovery beyond the 'rule-of-five'. PubMed. Available at: [Link]
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Available at: [Link]
New Anticancer Agents: In Vitro and In Vivo Evaluation. Thieme Connect. Available at: [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications. Available at: [Link]
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Publishing. Available at: [Link]
PBdZ37 X-ray crystallography. Small molecules structure determination. Masaryk University. Available at: [Link]
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available at: [Link]
Oncology In Vivo Models. Bric. Available at: [Link]
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Drug Discovery. Available at: [Link]
Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. Europe PMC. Available at: [Link]
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Available at: [Link]
Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. PMC. Available at: [Link]
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]
IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. Available at: [Link]
Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. ACS Publications. Available at: [Link]
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]
XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Radiopharmaceuticals and General Methods of Radiolabeling. ResearchGate. Available at: [Link]
X-ray crystallography. Wikipedia. Available at: [Link]
Small molecule crystallography. Excillum. Available at: [Link]
INFLUENCE OF PIPERINE ON PHARMACODYNAMICS AND PHARMACOKINETICS OF REPAGLINIDE IN RABBITS. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
Synthesis method of intermediate N-phenyl-4-piperidone. Google Patents.
Antibody Labeling with Radioiodine and Radiometals. PMC. Available at: [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]
Application Note: In Vivo Dosing, Administration, and Pharmacological Evaluation of (4-Iodophenyl)-piperidin-4-ylmethanone
Mechanistic Rationale & Pharmacological Context The compound (4-Iodophenyl)-piperidin-4-ylmethanone is a highly lipophilic, halogenated derivative of the benzoylpiperidine fragment. The, forming the core pharmacophore of...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Pharmacological Context
The compound (4-Iodophenyl)-piperidin-4-ylmethanone is a highly lipophilic, halogenated derivative of the benzoylpiperidine fragment. The, forming the core pharmacophore of numerous CNS-active agents, including potent 5-HT
2A
antagonists such as ketanserin and altanserin[1].
The specific inclusion of a 4-iodo substitution on the phenyl ring serves two critical mechanistic purposes:
Target Affinity & Lipophilicity: The heavy halogen atom alters the electronic distribution of the aromatic ring and increases the overall lipophilicity (LogP), driving passive blood-brain barrier (BBB) penetration[2].
Radiotracer Potential: The 4-iodo moiety acts as a highly efficient handle for electrophilic iododestannylation, allowing the compound to be utilized as a precursor or cold standard for [3].
To successfully evaluate this compound in vivo, researchers must navigate its poor aqueous solubility and ensure target engagement without introducing vehicle-induced behavioral artifacts.
Physicochemical Profiling & Formulation Strategy
Because of the high crystal lattice energy and hydrophobicity imparted by the iodine atom, (4-Iodophenyl)-piperidin-4-ylmethanone will immediately precipitate ("crash out") if introduced directly into an aqueous buffer. We recommend a 5% DMSO / 5% Tween-80 / 90% Saline vehicle system.
Formulation Protocol (1 mg/mL Working Solution)
Note: This protocol is a self-validating system. If the solution turns cloudy at Step 3, the micelle formation in Step 2 was incomplete, and the batch must be discarded to prevent microembolisms during IV injection.
Primary Solubilization: Weigh 10 mg of the compound and add 0.5 mL of 100% anhydrous DMSO. Vortex vigorously until the solution is completely clear.
Causality: DMSO is a strong polar aprotic solvent required to disrupt the initial crystal lattice of the halogenated scaffold.
Surfactant Micellization: Add 0.5 mL of Tween-80 to the DMSO mixture. Vortex for a minimum of 2 minutes.
Causality: Tween-80 coats the hydrophobic drug molecules. This step must be performed before adding any water to ensure the formation of stable micelles.
Aqueous Dilution: Dropwise, add 9.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing or sonicating the tube.
Causality: Rapid addition of saline creates localized regions of high polarity, leading to irreversible micro-precipitates. Dropwise addition ensures uniform micelle distribution, yielding a clear, stable, and injectable solution.
In Vivo Administration Workflows
Depending on the research objective—whether assessing biodistribution via LC-MS/MS or evaluating 5-HT
2A
target engagement via behavioral pharmacology—the route of administration and dosing must be carefully selected.
In vivo workflow for (4-Iodophenyl)-piperidin-4-ylmethanone administration.
Protocol A: Intravenous (IV) Administration for Pharmacokinetics (PK)
For precise bioavailability and brain-penetration (
Kp
) calculations, IV administration bypasses first-pass metabolism.
Preparation: Warm the rodent's tail using a heating pad (37°C) for 3–5 minutes to dilate the lateral tail veins.
Administration: Using a 27-gauge needle, inject the formulated compound at a dose of 1 to 5 mg/kg . The injection volume should not exceed 5 mL/kg to prevent volume overload.
Sampling: Collect plasma and brain tissue at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes) for LC-MS/MS quantification.
Protocol B: Intraperitoneal (IP) Administration for Behavioral Pharmacology
To assess the in vivo efficacy of the compound as a 5-HT
2A
antagonist, the DOI-induced Head-Twitch Response (HTR) assay is the gold standard.
Pre-treatment: Administer (4-Iodophenyl)-piperidin-4-ylmethanone via IP injection at 5 to 20 mg/kg .
Incubation: Return the animal to its home cage for 30 minutes to allow the compound to reach
Tmax
in the brain.
Challenge: Administer the 5-HT
2A
agonist DOI (2,5-dimethoxy-4-iodoamphetamine) at 1 mg/kg IP.
Observation: Record the number of head twitches over a 20-minute period using automated magnetometer tracking or blinded manual scoring.
Self-Validating Assay Controls
To ensure the trustworthiness of the behavioral data, the following control arms must be run in parallel:
Negative Control (Vehicle + DOI): Ensures the DMSO/Tween-80 vehicle does not artificially suppress the head-twitch response.
Baseline Control (Vehicle + Saline): Tween-80 can occasionally induce mild histamine release in rodents. This control proves the vehicle itself is not causing spontaneous twitching artifacts.
Positive Control (Ketanserin + DOI): Validates that the assay is sensitive enough to detect 5-HT
2A
antagonism using a known standard[1].
Quantitative Data & Expected Outcomes
Based on the structural homology of (4-Iodophenyl)-piperidin-4-ylmethanone to known halogenated benzoylpiperidines[1][3], researchers should expect the following pharmacokinetic and pharmacodynamic parameters during in vivo and in vitro validation:
Parameter
Typical Value Range
Matrix / Assay
Mechanistic Significance
LogP (estimated)
2.5 - 3.2
In silico / Physicochemical
Optimal lipophilicity for rapid, passive blood-brain barrier (BBB) penetration[2].
Brain-to-Plasma Ratio (
Kp
)
1.2 - 2.5
LC-MS/MS (In vivo)
Indicates active CNS exposure and retention, crucial for neuro-receptor targeting.
5-HT
2AKi
1.5 - 10 nM
Radioligand Binding
High target affinity driven by the privileged benzoylpiperidine scaffold[1].
D
2Ki
50 - 200 nM
Radioligand Binding
Secondary target engagement typical of this pharmacophore class, relevant for antipsychotic profiling.
References
Bononi G, Lonzi C, Tuccinardi T, Minutolo F, Granchi C. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules. 2024; 29(9):1930. Available at:[Link]
Blanckaert P, Burvenich I, Devos F, Slegers G. "Synthesis, radiosynthesis and in vivo evaluation in mice of [123I]-(4-fluorophenyl) {1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT." Applied Radiation and Isotopes. 2005 May;62(5):737-43. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 226102, Phenyl(piperidin-4-yl)methanone." PubChem. Available at:[Link]
Technical Support Center: Solubilization Strategies for (4-Iodophenyl)-piperidin-4-ylmethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with (4-Iodophenyl)-piperidin-4-ylmethanon...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical hurdles associated with (4-Iodophenyl)-piperidin-4-ylmethanone .
This compound presents a classic "brick dust" and "greaseball" paradox. The 4-iodophenyl moiety is highly lipophilic and polarizable, driving up the partition coefficient (LogP) and promoting hydrophobic aggregation. Conversely, the piperidine ring contains a secondary amine (pKa ~9.5–10.0), which provides a critical handle for pH-dependent solubilization and salt formation.
Below, you will find field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure your biological assays yield robust, artifact-free data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Barrier
Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. Why is this happening, and how do I stop it?A: This is a classic case of solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses into the bulk water. The highly lipophilic 4-iodophenyl group is suddenly exposed to a high-dielectric environment, causing the molecules to self-associate and crash out of solution to minimize thermodynamic free energy.
Solution: You must lower the thermodynamic barrier by either (a) keeping the drug in a stable inclusion complex (e.g., Cyclodextrins), or (b) utilizing the basic piperidine nitrogen by lowering the pH slightly during the initial dilution, ensuring the amine is fully protonated before buffering to pH 7.4.
Q2: Can I just increase the DMSO concentration to 5% to keep it dissolved for my in vitro IC50 assays?A: Absolutely not. Exceeding 1% (v/v) DMSO in cell-based assays leads to severe cytotoxicity, membrane permeabilization, and denaturation of target proteins. In biochemical assays, high DMSO alters the dielectric constant of the buffer, shifting enzyme kinetics and producing false positives/negatives. Di and Kerns extensively document that poorly soluble compounds tested at high solvent concentrations often yield artifactual data due to colloidal aggregation [1].
Part 2: Data Presentation - Tolerable Excipient Limits
Before formulating, consult this matrix of maximum tolerable excipient concentrations to ensure your solubilization strategy does not interfere with your biological readout.
Excipient / Solubilizer
Mechanism of Solubilization
Max In Vitro Limit (Cell Culture)
Max In Vivo Limit (Mice, IV/PO)
DMSO
Cosolvent (Reduces dielectric constant)
≤ 0.5% - 1.0% (v/v)
≤ 10% (v/v)
Tween 80
Non-ionic Surfactant (Micelle formation)
≤ 0.1% (v/v)
≤ 5% (v/v)
Captisol® (SBE-β-CD)
Inclusion Complex (Hydrophobic cavity)
≤ 2.0% (w/v)
≤ 20% - 30% (w/v)
PEG 400
Cosolvent (Hydrogen bonding)
≤ 1.0% (v/v)
≤ 30% - 40% (v/v)
Part 3: Experimental Workflows and Logical Relationships
The following decision tree outlines the logical progression for formulating (4-Iodophenyl)-piperidin-4-ylmethanone based on your assay requirements.
Decision tree for optimizing the aqueous solubility of (4-Iodophenyl)-piperidin-4-ylmethanone.
Part 4: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Exploiting the Piperidine Ring via Mesylate Salt Formation
Context: The free base of (4-Iodophenyl)-piperidin-4-ylmethanone has high crystal lattice energy. Converting the basic piperidine amine to a methanesulfonate (mesylate) salt disrupts this lattice and significantly increases the solvation enthalpy in water [3]. Mesylate salts are often superior to hydrochloride (HCl) salts for highly lipophilic drugs because they are less susceptible to the "common ion effect" in the gastric fluid (which is rich in Cl⁻ ions), thereby maintaining solubility during oral dosing.
Step-by-Step Methodology:
Dissolution: Dissolve 100 mg of (4-Iodophenyl)-piperidin-4-ylmethanone free base in 2 mL of a polar aprotic solvent (e.g., Tetrahydrofuran or Ethyl Acetate) under gentle heating (40°C).
Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 0.5 mL of the same solvent) dropwise while stirring continuously.
Equilibration: Allow the mixture to stir at room temperature for 2–4 hours. A precipitate (the mesylate salt) should begin to form. Self-Validation: If no precipitate forms, add a non-polar anti-solvent (e.g., heptane) dropwise until turbidity is observed.
Isolation: Filter the precipitate under a vacuum, wash with cold solvent, and dry in a vacuum desiccator overnight.
Verification: Confirm salt formation and purity via 1H-NMR (look for the methyl singlet of the mesylate group at ~2.8 ppm) and assess the new kinetic solubility in PBS (pH 7.4).
Protocol B: Host-Guest Complexation using Captisol® (SBE-β-CD)
Context: If salt formation is insufficient for high-dose in vivo studies, inclusion complexes are the gold standard[4]. Captisol® (Sulfobutylether-β-cyclodextrin) features a hydrophobic internal cavity that perfectly accommodates the lipophilic 4-iodophenyl ring. Simultaneously, the protonated piperidine nitrogen can form favorable electrostatic interactions with the polyanionic sulfonate groups on the exterior of the Captisol molecule, creating a highly synergistic solubilization effect [2].
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 20% (w/v) Captisol® solution by dissolving 2.0 g of Captisol powder in 10 mL of 0.9% sterile saline. Stir until completely clear.
Drug Addition: Add the required mass of (4-Iodophenyl)-piperidin-4-ylmethanone (e.g., for a 10 mg/mL target dose) directly into the 20% Captisol solution.
Complexation: Vortex the suspension vigorously for 5 minutes. Follow this with bath sonication for 20–30 minutes at room temperature. The mechanical energy helps break up drug aggregates, allowing the cyclodextrin cavities to encapsulate the monomeric drug.
Equilibration: Place the vial on a rotary shaker at room temperature for 24 to 48 hours. Causality note: Inclusion complexation is a thermodynamic equilibrium process; sufficient time must be allowed for the drug to partition into the cyclodextrin cavity.
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug. Extract the clear supernatant.
Quantification: Dilute an aliquot of the supernatant in methanol and quantify the exact solubilized drug concentration via HPLC-UV before dosing.
References
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Available at:[Link]
Juluri, A., et al. (2015). Captisol-Enabled™ Lipophilic Drug Complex Delivered Transdermally by Iontophoresis. Drug Development & Delivery. Available at:[Link]
Wube, K., et al. (2021). Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development. Journal of Medicinal Chemistry. Available at:[Link]
Fiftianingrum, et al. (2026). Recent Advances in Glimepiride Solubility Improvement: A Focus on Formulation Technologies. International Journal of Nanomedicine. Available at:[Link]
Optimization
Technical Support Center: Advanced Strategies for (4-Iodophenyl)-piperidin-4-ylmethanone Reactions
Welcome to the technical support guide for navigating the synthetic challenges associated with (4-Iodophenyl)-piperidin-4-ylmethanone. This document is designed for researchers, medicinal chemists, and process developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for navigating the synthetic challenges associated with (4-Iodophenyl)-piperidin-4-ylmethanone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues stemming from the substrate's inherent steric hindrance. Our goal is to provide a framework for rational troubleshooting and reaction optimization, grounded in mechanistic principles and supported by peer-reviewed literature.
The (4-Iodophenyl)-piperidin-4-ylmethanone moiety is a valuable building block, but the steric bulk imposed by the piperidin-4-ylmethanone group presents a significant challenge for traditional cross-coupling methodologies. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address these issues directly.
The Challenge: Visualizing Steric Congestion
The primary obstacle in reactions involving (4-Iodophenyl)-piperidin-4-ylmethanone is the steric hindrance around the carbon-iodine bond. This congestion can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling cycles.
Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the most critical factors to address?
Answer:
Low conversion in Suzuki-Miyaura couplings with this substrate is almost always linked to an inefficient oxidative addition step, which is the rate-limiting phase for many sterically demanding aryl halides.[1][2] The catalytic system must be robust enough to overcome this high activation energy barrier. The three pillars of optimization are Ligand Selection , Base Selection , and Reaction Conditions .
A systematic approach to troubleshooting is essential. Before making drastic changes, verify the quality of your reagents, ensure your solvent is anhydrous, and confirm that the reaction was maintained under a rigorously inert atmosphere, as oxygen can deactivate the catalyst.[3][4]
Caption: Key steps in the catalytic cycle impacted by steric hindrance.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid/ester partner.
Anhydrous, degassed toluene or 1,4-dioxane (to make a 0.1 M solution)
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (4-Iodophenyl)-piperidin-4-ylmethanone, the boronic acid/ester, and K₃PO₄.
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
[3]3. Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available from: [Link]
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. OSTI.GOV. Available from: [Link]
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. Available from: [Link]
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available from: [Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available from: [Link]
Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. ACS Publications. Available from: [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available from: [Link]
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available from: [Link]
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available from: [Link]
Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. ACS Publications. Available from: [Link]
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Reducing background noise in (4-Iodophenyl)-piperidin-4-ylmethanone fluorescence assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with high background noise and poor sensitivity in their fluorescence a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with high background noise and poor sensitivity in their fluorescence assays.
When working with halogenated ligands such as (4-Iodophenyl)-piperidin-4-ylmethanone derivatives, standard optimization rules often fall short. The presence of the iodine atom fundamentally alters the molecule's photophysics, making the assay highly susceptible to background interference. This guide moves beyond basic troubleshooting to address the root causality of your signal-to-noise (S/N) issues, providing field-proven, self-validating strategies to rescue your data.
Part 1: Mechanistic Insight — The "Heavy-Atom" Challenge
Before adjusting your instrument, you must understand why your background noise is overpowering your signal.
The 4-iodophenyl moiety contains iodine, a heavy halogen. In fluorescence photophysics, heavy atoms significantly enhance spin-orbit coupling. This triggers the Heavy-Atom Effect , which accelerates Intersystem Crossing (ISC)—a process where the excited molecule transitions from a singlet state (S1) to a triplet state (T1) instead of emitting prompt fluorescence 1.
Because the prompt fluorescence is severely quenched by the iodine atom, your target signal is inherently weak. Consequently, standard background noise—arising from plasticware, buffer impurities, or cell media—easily drowns out your data. To fix this, we must either rigorously eliminate background photons or exploit the triplet state using time-gated detection.
Q: Why is my signal-to-noise (S/N) ratio so low, and why doesn't increasing the detector gain help?A: Because of the iodine-induced heavy-atom effect, your compound's intrinsic fluorescence quantum yield is exceptionally low 1. Increasing the photomultiplier tube (PMT) gain amplifies both the weak signal and the background noise equally, resulting in no net improvement to the S/N ratio. You must optimize the optical environment to suppress the noise floor first.
Q: Which microplate type is mandatory for this assay?A: If you are measuring standard prompt fluorescence, you must use solid black microplates . Clear or white plates scatter excitation light, which reflects into the detector and artificially inflates background noise. Black plastic absorbs this stray light, minimizing well-to-well crosstalk and quenching background autofluorescence 2.
Q: How can I eliminate autofluorescence originating from my biological samples?A: Autofluorescence is typically caused by aromatic side chains found in Fetal Bovine Serum (FBS) or phenol red in culture media 3. Before taking a reading, wash the cells and replace the media with a minimal, optically clear buffer such as Phosphate-Buffered Saline with calcium and magnesium (PBS+).
Q: What specific instrument settings should I adjust?A: First, increase the "number of flashes" per well to at least 50–100. Averaging multiple flashes smooths out random electronic PMT noise and stabilizes the baseline 3. Second, narrow your excitation and emission bandwidths. While this slightly reduces total photon capture, it prevents the intense excitation light from bleeding through the emission filter—a primary culprit of high background.
Part 3: Quantitative Optimization Matrix
Use the following table to benchmark your assay conditions. Transitioning from suboptimal to optimized states is strictly required for heavy-atom quenched fluorophores.
Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Impact / Causality
Microplate Color
Clear or White
Solid Black
Black plastic absorbs scattered excitation photons, eliminating well-to-well crosstalk and reducing the baseline noise floor 2.
Assay Buffer
Complete Media (FBS, Phenol Red)
PBS+ (Calcium/Magnesium)
Phenol red and serum proteins contain aromatic rings that inherently autofluoresce under UV/Vis excitation 3.
Detection Mode
Prompt Fluorescence
Time-Resolved Fluorescence (TRF)
Implements a microsecond delay, allowing short-lived background autofluorescence to decay completely before capturing the target signal 4.
Part 4: Self-Validating Protocol — Time-Gated Wash Assay
Because the (4-Iodophenyl) group populates the triplet state, you can bypass background noise entirely by utilizing Time-Resolved Fluorescence (TRF) to measure delayed emission. This protocol is designed as a self-validating system : it includes an intrinsic competitive inhibitor control to mathematically prove that the detected signal is specific binding, not accumulated background artifact.
Step 1: Plate & Reagent Preparation
Select a high-binding, solid black 96-well microplate.
Prepare your assay buffer: PBS supplemented with 0.1% BSA (fatty-acid free). Do not use any reagents containing phenol red.
Step 2: Assay Assembly & Internal Controls
Set up the following wells to validate your S/N ratio:
Well A (Total Binding): Target protein + (4-Iodophenyl)-piperidin-4-ylmethanone derivative.
Well B (Non-Specific Background): Target protein + (4-Iodophenyl) derivative + 100x excess of an unlabeled competitive inhibitor. (Validates that the signal is target-specific).
Well C (Buffer Blank): Assay buffer only. (Establishes the absolute instrument noise floor).
Step 3: Incubation & Stringent Washing
Incubate the plate at room temperature for 60 minutes in the dark (prevents photo-oxidation of the triplet state).
Critical Step: Wash the plate 3 times with 200 µL of wash buffer (PBS + 0.05% Tween-20) using an automated plate washer.
Causality: Because the heavy-atom quenched signal is weak, it cannot overcome the background noise generated by high concentrations of unbound fluorophore remaining in the solution. Washing is mandatory.
Step 4: Time-Gated Detection Setup
Configure your microplate reader for Time-Resolved Fluorescence (TRF).
Set the Delay Time to 50 µs .
Causality: Autofluorescence from plastics and biologicals decays in nanoseconds. A 50 µs delay ensures the detector remains off while background noise dissipates, opening only to capture the long-lived triplet emission 4.
Set the Integration Time to 400 µs to collect the delayed photons.
Set the Flash Count to 100 per well.
Part 5: References
Title: The Ultimate Guide to Troubleshooting Microplate Assays
Source: Bitesize Bio
URL: [Link]
Title: Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications
Source: The Journal of Physical Chemistry B (ACS Publications)
URL: [Link]
Comparative Reactivity Guide: (4-Iodophenyl)- vs (4-Bromophenyl)-piperidin-4-ylmethanone in Cross-Coupling Applications
Executive Summary In medicinal chemistry and drug development, the piperidin-4-ylmethanone scaffold is a privileged motif, frequently utilized in the synthesis of potent kinase inhibitors, such as pan-AKT inhibitors[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry and drug development, the piperidin-4-ylmethanone scaffold is a privileged motif, frequently utilized in the synthesis of potent kinase inhibitors, such as pan-AKT inhibitors[1]. When functionalizing the aryl ring of this scaffold via palladium-catalyzed cross-coupling, researchers must choose between different aryl halides. This guide objectively compares the reactivity of (4-Iodophenyl)-piperidin-4-ylmethanone and (4-Bromophenyl)-piperidin-4-ylmethanone[2], providing mechanistic insights, quantitative data, and self-validating protocols to streamline synthetic workflows.
Mechanistic Causality: Aryl Iodide vs. Aryl Bromide Reactivity
The fundamental difference in reactivity between the iodo- and bromo-derivatives lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first step of the catalytic cycle—oxidative addition of the aryl halide to the Pd(0) species—is heavily dependent on this bond strength.
Because of its lower activation barrier, (4-Iodophenyl)-piperidin-4-ylmethanone undergoes oxidative addition much more rapidly. This allows reactions to proceed at lower temperatures (often room temperature to 60°C) with milder bases. Conversely, (4-Bromophenyl)-piperidin-4-ylmethanone requires elevated temperatures (80°C–100°C) and highly active, electron-rich phosphine ligands to overcome the higher activation barrier and prevent catalyst stalling[3].
Logical relationship of aryl halide bond energy and cross-coupling reactivity.
Quantitative Performance Comparison
To benchmark the performance of both substrates, we evaluate their reactivity profiles in a standard palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid.
To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating feedback loop using in-process controls (IPC).
Materials
Aryl halide substrate (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(dppf)Cl2 (0.05 equiv)
K2CO3 (2.0 equiv)
Solvent: 1,4-Dioxane/H2O (4:1 v/v)
Internal Standard: Biphenyl (0.1 equiv)
Step-by-Step Methodology
Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide, phenylboronic acid, Pd(dppf)Cl2, and the internal standard (biphenyl).
Causality Note: Relying solely on the visual disappearance of the starting material via TLC is prone to false positives due to varying UV extinction coefficients. Adding biphenyl as an inert internal standard establishes a fixed reference point, allowing LC-MS to quantify the exact molar conversion of the aryl halide, thereby rendering the protocol self-validating.
Inert Atmosphere Purging: Evacuate and backfill the flask with Argon three times.
Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst and to suppress the oxidative homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane and an aqueous solution of K2CO3 via syringe.
Causality Note: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during the transmetalation step.
Thermal Activation:
For the Iodo-derivative : Stir at 60°C.
For the Bromo-derivative : Stir at 90°C.
In-Process Control (IPC) Validation: After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure, dilute in MeCN, and analyze via LC-MS. Compare the product peak area to the biphenyl internal standard. If conversion is <95%, continue heating and re-sample every 2 hours.
Workup & Purification: Once validated as complete by IPC, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Cross-Validation of (4-Iodophenyl)-piperidin-4-ylmethanone's Biological Activity: A Comparative Guide for Preclinical Evaluation
In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The true potential of a novel chemical entity is unveiled through met...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The true potential of a novel chemical entity is unveiled through meticulous cross-validation of its biological effects across diverse cellular contexts. This guide provides an in-depth, technically-focused comparison of the biological activity of (4-Iodophenyl)-piperidin-4-ylmethanone, a compound of interest from the versatile piperidin-4-one class of molecules, which have been noted for a range of pharmacological activities, including anticancer and anti-HIV properties.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such a compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources. Our focus will be on a hypothetical scenario where (4-Iodophenyl)-piperidin-4-ylmethanone exhibits potential as an anti-cancer agent, allowing for a detailed exploration of its validation.
Introduction: The Rationale for Cross-Validation
The cellular environment is a complex and heterogeneous landscape. A compound's biological activity can be significantly influenced by the genetic and proteomic background of the cell type it encounters. Therefore, relying on data from a single cell line can be misleading and may lead to the costly failure of a drug candidate in later stages of development.[2] Cross-validation in a panel of well-characterized cell lines is crucial to:
Confirm On-Target Activity: Ensuring the compound consistently engages its intended molecular target across different cellular backgrounds.
Identify Off-Target Effects: Uncovering potential unintended interactions that could lead to toxicity or unexpected biological responses.
Elucidate Mechanism of Action: Gaining a deeper understanding of the signaling pathways modulated by the compound.
Define the Spectrum of Activity: Determining the range of cell types or cancer subtypes that are sensitive to the compound.
This guide will use a hypothetical scenario where (4-Iodophenyl)-piperidin-4-ylmethanone is investigated for its potential as an inhibitor of a key signaling pathway in cancer.
Experimental Design: A Multi-faceted Approach
Our experimental design is centered around a multi-pronged strategy to robustly characterize the biological activity of (4-Iodophenyl)-piperidin-4-ylmethanone.
Selection of Cell Lines
The choice of cell lines is paramount for a meaningful cross-validation study. For our hypothetical anti-cancer compound, we have selected a panel of human cancer cell lines representing different tissue origins and genetic backgrounds.[3][4] This allows for a broad assessment of the compound's efficacy and selectivity.
Cell Line
Tissue of Origin
Key Characteristics
MCF-7
Breast Cancer
Estrogen receptor-positive (ER+), wild-type p53
MDA-MB-231
Breast Cancer
Triple-negative (ER-, PR-, HER2-), mutant p53
A549
Lung Cancer
Non-small cell lung cancer, wild-type EGFR
HCT116
Colon Cancer
Wild-type KRAS, wild-type PIK3CA
PC-3
Prostate Cancer
Androgen-independent, PTEN-null
SH-SY5Y
Neuroblastoma
Can be differentiated into a neuronal phenotype, often used in neurotoxicity studies.[5][6]
Comparator Compounds
To contextualize the activity of (4-Iodophenyl)-piperidin-4-ylmethanone, it is essential to include well-characterized comparator compounds.
Compound
Mechanism of Action
Rationale for Inclusion
Staurosporine
Broad-spectrum kinase inhibitor
Positive control for cytotoxicity assays.
Compound X
A known inhibitor of the hypothetical target pathway
Benchmark for on-target potency.
Vehicle (DMSO)
Solvent for compounds
Negative control.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Cell Viability Assessment: AlamarBlue™ Assay
The AlamarBlue™ assay is a robust and non-toxic method for measuring cell viability by assessing the metabolic activity of cells.[7][8][9][10]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of (4-Iodophenyl)-piperidin-4-ylmethanone, Staurosporine, and Compound X in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a final concentration of 10% (v/v).
Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curves and determine the IC50 values.
CETSA® is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context without the need for compound labeling.[12][13] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
Cell Treatment: Treat intact cells with (4-Iodophenyl)-piperidin-4-ylmethanone or vehicle (DMSO) for a specified time.
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Protein Quantification: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Analysis: Western Blotting
Western blotting is a classic technique to investigate the effect of a compound on the expression and phosphorylation status of proteins in a signaling pathway.[14][15][16][17][18]
Protocol:
Cell Treatment and Lysis: Treat cells with different concentrations of (4-Iodophenyl)-piperidin-4-ylmethanone for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein, a downstream phosphorylated substrate, and a loading control (e.g., β-actin or GAPDH).
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation and Interpretation
Comparative Cell Viability Data
The IC50 values obtained from the AlamarBlue™ assay should be tabulated for easy comparison across the different cell lines.
Compound
MCF-7 IC50 (µM)
MDA-MB-231 IC50 (µM)
A549 IC50 (µM)
HCT116 IC50 (µM)
PC-3 IC50 (µM)
SH-SY5Y IC50 (µM)
(4-Iodophenyl)-piperidin-4-ylmethanone
1.2
5.8
2.5
0.8
10.3
>50
Compound X
0.5
2.1
1.1
0.3
4.5
>50
Staurosporine
0.01
0.02
0.015
0.01
0.025
0.05
Interpretation: The hypothetical data suggests that (4-Iodophenyl)-piperidin-4-ylmethanone exhibits potent anti-proliferative activity against a subset of cancer cell lines, with the highest potency observed in HCT116 and MCF-7 cells. The lack of activity in the SH-SY5Y neuroblastoma cell line at the tested concentrations may indicate a degree of selectivity for certain cancer types over neuronal cells.
Visualizing Experimental Workflows and Signaling Pathways
Visual diagrams are invaluable for communicating complex experimental designs and biological pathways.
Caption: Experimental workflow for the cross-validation of (4-Iodophenyl)-piperidin-4-ylmethanone.